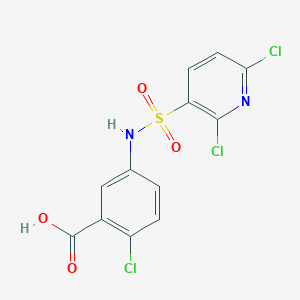
2-Chloro-5-(2,6-dichloropyridine-3-sulfonamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2,6-dichloropyridine-3-sulfonamido)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfonamide group linked to a dichloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,6-dichloropyridine-3-sulfonamido)benzoic acid typically involves multiple steps:
Formation of 2,6-Dichloropyridine-3-sulfonamide: This intermediate can be synthesized by reacting 2,6-dichloropyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.
Coupling with 2-Chlorobenzoic Acid: The sulfonamide intermediate is then coupled with 2-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
2-Chloro-5-(2,6-dichloropyridine-3-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfinamide under appropriate conditions.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfinamide derivatives.
Coupling Products: Biaryl compounds.
科学研究应用
2-Chloro-5-(2,6-dichloropyridine-3-sulfonamido)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
作用机制
The mechanism of action of 2-Chloro-5-(2,6-dichloropyridine-3-sulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through the formation of stable complexes with the active sites. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind effectively to its target.
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound.
2-Chlorobenzoic Acid: Another precursor used in the coupling reaction.
Sulfonamides: A class of compounds with similar functional groups.
Uniqueness
2-Chloro-5-(2,6-dichloropyridine-3-sulfonamido)benzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a benzoic acid and a sulfonamide group linked to a dichloropyridine moiety makes it a versatile compound for various applications.
属性
IUPAC Name |
2-chloro-5-[(2,6-dichloropyridin-3-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-8-2-1-6(5-7(8)12(18)19)17-22(20,21)9-3-4-10(14)16-11(9)15/h1-5,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHTWKRDKPQZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














